6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide
CAS No.:
Cat. No.: VC16478089
Molecular Formula: C21H11Br2N3O3S
Molecular Weight: 545.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H11Br2N3O3S |
|---|---|
| Molecular Weight | 545.2 g/mol |
| IUPAC Name | 6,8-dibromo-2-oxo-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)chromene-3-carboxamide |
| Standard InChI | InChI=1S/C21H11Br2N3O3S/c22-12-8-11-9-13(21(28)29-18(11)14(23)10-12)20(27)25-19-17(15-4-3-7-30-15)24-16-5-1-2-6-26(16)19/h1-10H,(H,25,27) |
| Standard InChI Key | IEGFVCDOTXTDNQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br)C5=CC=CS5 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide, reflects its multicomponent structure . The core chromene scaffold (2H-chromene-2-one) is substituted with bromine atoms at positions 6 and 8, while the carboxamide group at position 3 links to an imidazo[1,2-a]pyridine moiety bearing a thiophene substituent.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₁Br₂N₃O₃S |
| Molecular Weight | 545.2 g/mol |
| Canonical SMILES | C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br)C5=CC=CS5 |
| PubChem CID | 3550778 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
The presence of bromine atoms enhances electrophilicity and potential interactions with biological targets, while the thiophene and imidazopyridine groups contribute to π-π stacking and hydrophobic interactions .
Synthesis and Structural Elucidation
Synthetic Pathways
While no explicit synthesis protocol exists for this compound, analogous imidazo[1,2-a]pyridinecarboxamides are typically synthesized via multi-step routes involving:
-
Knoevenagel Condensation: Formation of the chromene-3-carboxylic acid precursor via reaction of 1,3-diketones with aldehydes .
-
Amide Coupling: Reaction of the chromene-3-carboxylic acid with an imidazo[1,2-a]pyridine amine derivative using coupling agents like HATU or EDCI .
-
Functionalization: Bromination at positions 6 and 8 using N-bromosuccinimide (NBS) under controlled conditions.
The imidazo[1,2-a]pyridine moiety can be synthesized from 2-aminopyridine and α-bromoketones, followed by Suzuki-Miyaura coupling to introduce the thiophene group .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Expected signals include a singlet for the chromene C3 proton (δ 6.8–7.2 ppm), doublets for aromatic protons on brominated chromene (δ 7.5–8.0 ppm), and distinct peaks for thiophene (δ 7.1–7.3 ppm) .
-
¹³C NMR: Carbonyl carbons (C=O) appear near δ 160–170 ppm, with quaternary carbons adjacent to bromine atoms deshielded to δ 120–130 ppm .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 545.2 (M+H)⁺, with isotopic patterns characteristic of two bromine atoms.
ADME and Pharmacokinetic Profile
Table 2: Predicted ADME Properties (Based on Analogs )
| Property | Value |
|---|---|
| Plasma Protein Binding | >99% |
| CYP Inhibition (CYP3A4) | ~50% at 10 μM |
| Metabolic Stability (Human Liver Microsomes) | <2% remaining after 1 hour |
| hERG Inhibition | IC₅₀ >10 μM |
The high plasma protein binding and rapid hepatic clearance suggest limited oral bioavailability, necessitating formulation optimization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume